3-Ethoxy-5-formyl-2-hydroxybenzonitrile
Description
3-Ethoxy-5-formyl-2-hydroxybenzonitrile is a benzonitrile derivative featuring ethoxy (-OCH₂CH₃), formyl (-CHO), and hydroxyl (-OH) substituents at positions 3, 5, and 2, respectively, on the aromatic ring. This analysis leverages data from closely related benzonitrile derivatives to infer comparative characteristics.
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
3-ethoxy-5-formyl-2-hydroxybenzonitrile |
InChI |
InChI=1S/C10H9NO3/c1-2-14-9-4-7(6-12)3-8(5-11)10(9)13/h3-4,6,13H,2H2,1H3 |
InChI Key |
WRQGEENHKRCVDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)C#N)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
*Calculated based on molecular formula.
Key Observations :
- Substituent Effects :
- Electron-Withdrawing Groups (EWG) : Bromine (Br) and formyl (-CHO) groups (as in 3-Acetyl-5-bromo-2-hydroxybenzonitrile and 5-Formyl-2-hydroxybenzonitrile) increase electrophilicity, enhancing reactivity in substitution or coupling reactions .
- Electron-Donating Groups (EDG) : Ethoxy (-OCH₂CH₃) in 3-Bromo-5-ethoxy-4-hydroxybenzonitrile improves solubility in polar solvents and may stabilize intermediates in synthesis .
- Molecular Weight : Higher molecular weights (e.g., 240–241 g/mol) correlate with brominated analogs, while formyl-substituted derivatives are lighter (~147 g/mol).
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